

# Evaluating the Conformality of Films from Tris(dimethylamino)silane: A Comparative Guide

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For researchers, scientists, and drug development professionals, achieving highly conformal thin films is critical for the fabrication of advanced devices and coatings.

**Tris(dimethylamino)silane** (TDMAS) has emerged as a key precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for producing silicon-based films. This guide provides an objective comparison of the conformality of films derived from TDMAS with other common silicon precursors, supported by experimental data and detailed methodologies.

## **Performance Comparison of Silicon Precursors**

The conformality of a thin film, often quantified by its step coverage in high-aspect-ratio (HAR) structures, is a crucial performance metric. TDMAS has demonstrated excellent performance in depositing highly conformal silicon dioxide (SiO<sub>2</sub>) and silicon nitride (SiN<sub>x</sub>) films. The following tables summarize the available quantitative data for TDMAS and its alternatives.

## Silicon Dioxide (SiO<sub>2</sub>) Film Conformality



Precursor	Alternativ e Precursor s	Step Coverage (%)	Aspect Ratio	Depositio n Method	Oxidant	Key Findings
Tris(dimeth ylamino)sil ane (TDMAS)		Excellent (>95% inferred)	6:1	tALD	Оз	While a direct percentage is not consistentl y reported, studies on similar precursors suggest excellent conformalit y.[1][2] TDMAS offers a lower growth rate compared to some disilane precursors. [1]
1,1,1- tris(dimeth ylamino)dis ilane (TADS)	TDMAS	>95%	6:1	tALD	Оз	TADS, a related aminosilan e, shows a 20% higher growth rate than TDMAS while maintaining



						excellent conformalit y.[1][3]
Bis(tert- butylamino )silane (BTBAS)	TDMAS, BDEAS	Good (qualitative )	-	ALD	Оз	BTBAS is noted for providing a wider ALD temperatur e window and resulting in lower carbon impurity in the deposited films compared to TDMAS.
Di(sec- butylamino )silane (DSBAS)	BTBAS	~100%	30:1	PEALD	N <sub>2</sub> Plasma	DSBAS demonstrat es superior conformalit y in very high- aspect- ratio structures for silicon nitride, which suggests its potential for high- quality



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oxide films as well.[5]

# Silicon Nitride (SiN<sub>x</sub>) Film Conformality



Precursor	Alternativ e Precursor s	Step Coverage (%)	Aspect Ratio	Depositio n Method	Nitrogen Source	Key Findings
Tris(dimeth ylamino)sil ane (TDMAS)	-	High (qualitative )	-	PEALD	N2/H2 Plasma	TDMAS was one of the first organosila ne precursors used for SiNx ALD, capable of producing high- density films.
Bis(tert- butylamino )silane (BTBAS)	DCS- based nitride	Good (qualitative )	-	LPCVD	NH₃	BTBAS- based nitride films exhibit good step coverage, comparabl e to traditional dichlorosila ne-based films.
Di(sec- butylamino )silane (DSBAS)	BTBAS	~100%	30:1	PEALD	N₂ Plasma	DSBAS shows excellent step coverage in HAR structures,



outperformi ng BTBAS in this regard.[5]

## **Experimental Protocols**

Precise and repeatable experimental procedures are fundamental to evaluating film conformality. Below are detailed methodologies for film deposition and characterization.

### Atomic Layer Deposition of SiO<sub>2</sub>

A typical thermal ALD process for depositing  $SiO_2$  using TDMAS and an ozone  $(O_3)$  oxidant involves the following steps:

- Substrate Preparation: Silicon wafers with high-aspect-ratio trench or via structures are cleaned to remove organic contaminants and the native oxide layer.
- Deposition Cycle:
  - TDMAS Pulse: TDMAS vapor is introduced into the reactor chamber for a set duration (e.g., 1-2 seconds) to allow for self-limiting chemisorption onto the substrate surface.
  - Purge: The chamber is purged with an inert gas (e.g., N<sub>2</sub>) for a defined period (e.g., 5-10 seconds) to remove unreacted TDMAS and any byproducts.
  - Oxidant Pulse: Ozone (O₃) is pulsed into the chamber (e.g., for 1-2 seconds) to react with the adsorbed TDMAS layer, forming a monolayer of SiO₂.
  - Purge: A final purge step with inert gas (e.g., 5-10 seconds) removes residual ozone and reaction byproducts.
- Film Growth: The deposition cycle is repeated until the desired film thickness is achieved.
- Characterization: The conformality of the deposited film is analyzed using cross-sectional Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).



### Measurement of Step Coverage via Cross-Sectional SEM

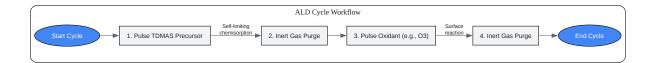
The step coverage is a quantitative measure of conformality and is determined as follows:

- Sample Preparation: The wafer with the deposited film is carefully cleaved to create a clean cross-section through the high-aspect-ratio features. For more precise analysis, a Focused Ion Beam (FIB) can be used to mill a smooth cross-sectional face.[6]
- SEM Imaging: The prepared sample is mounted in the SEM chamber, typically at a high tilt angle (45-90 degrees), to allow the electron beam to scan across the exposed cross-section.
   [6] The magnification is adjusted to clearly visualize the film thickness at the top, sidewall, and bottom of the feature.
- Thickness Measurement: Using the SEM's integrated software, the film thickness is measured at three key locations:
  - Top (t top): The thickness of the film on the planar surface at the opening of the feature.
  - Sidewall (t\_sidewall): The thickness of the film on the vertical wall of the feature, typically measured at mid-height.
  - Bottom (t bottom): The thickness of the film at the base of the feature.
- Step Coverage Calculation: The step coverage is calculated as a percentage:
  - Step Coverage (%) = (t bottom / t top) \* 100
  - Sidewall Coverage (%) = (t\_sidewall / t\_top) \* 100

# Visualizing the Deposition Process and Surface Reactions

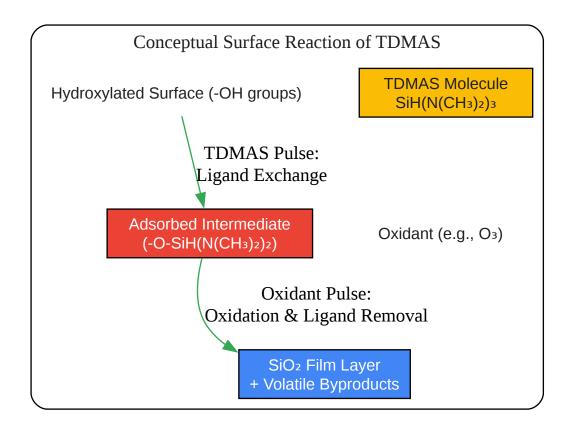
To better understand the workflows and chemical transformations involved in film deposition using TDMAS, the following diagrams are provided.





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A typical Atomic Layer Deposition (ALD) cycle for SiO2 using TDMAS.



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Conceptual diagram of the TDMAS surface reaction during an ALD half-cycle.

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